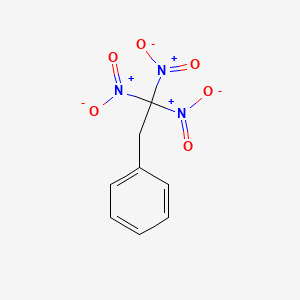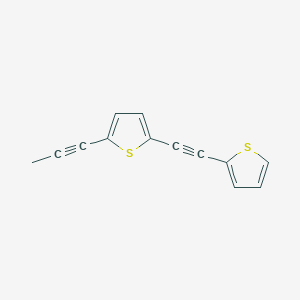
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a penta-1,4-diyn backbone with phenyl groups attached at the 1 and 5 positions, and a phenylcarbamate group at the 3 position. Its distinct structure makes it an interesting subject for studies in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate typically involves the following steps:
Formation of the penta-1,4-diyn backbone: This can be achieved through a series of coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst.
Attachment of phenyl groups: The phenyl groups can be introduced through various substitution reactions, often using phenyl halides and a suitable base.
Introduction of the phenylcarbamate group: This step involves the reaction of the intermediate compound with phenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the triple bonds in the penta-1,4-diyn backbone to double or single bonds, resulting in different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as phenyl halides, bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce hydrogenated compounds with varying degrees of saturation.
科学的研究の応用
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamate group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The penta-1,4-diyn backbone provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: This compound has a similar backbone but features a dienone structure instead of a diyn.
Dibenzalacetone: Another related compound with a similar phenyl-substituted backbone but different functional groups.
Uniqueness
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate stands out due to its unique combination of a penta-1,4-diyn backbone and a phenylcarbamate group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
CAS番号 |
50428-88-1 |
|---|---|
分子式 |
C24H17NO2 |
分子量 |
351.4 g/mol |
IUPAC名 |
1,5-diphenylpenta-1,4-diyn-3-yl N-phenylcarbamate |
InChI |
InChI=1S/C24H17NO2/c26-24(25-22-14-8-3-9-15-22)27-23(18-16-20-10-4-1-5-11-20)19-17-21-12-6-2-7-13-21/h1-15,23H,(H,25,26) |
InChIキー |
FASZZKAGMOWTEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


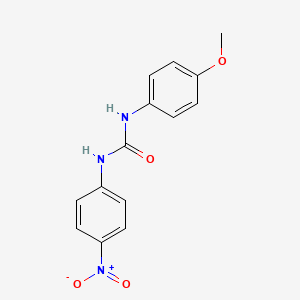

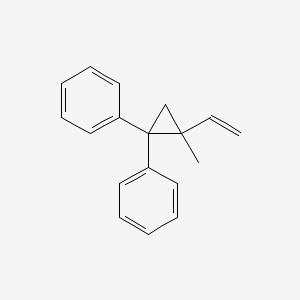
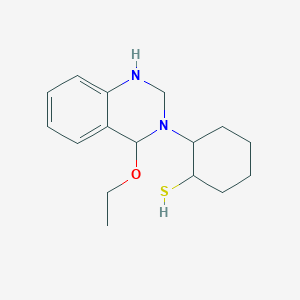
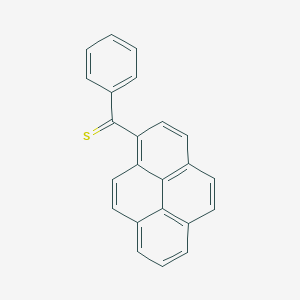
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)


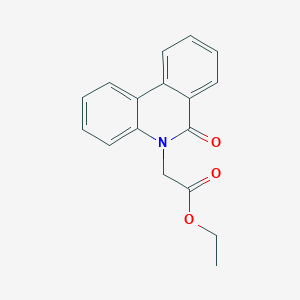
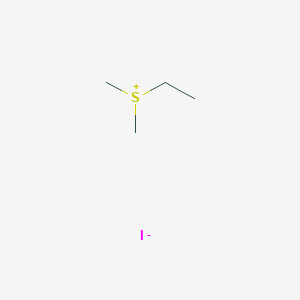
![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)

